Glycyl-3-cyclohexyl-D-alanine

Description

Contextualization within Peptide and Peptidomimetic Chemistry

Glycyl-3-cyclohexyl-D-alanine is a dipeptide, a molecule formed from two amino acids joined by a peptide bond. Specifically, it consists of a glycine (B1666218) residue linked to a 3-cyclohexyl-D-alanine residue. Its structure places it at the intersection of classical peptide chemistry and the innovative field of peptidomimetics. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. wikipedia.org They are developed by modifying existing peptides to enhance their molecular properties, such as stability or biological activity. wikipedia.org

The inclusion of 3-cyclohexyl-D-alanine, an unnatural amino acid, categorizes this compound as a peptidomimetic. Such modifications, which involve altering the peptide backbone or incorporating non-proteinogenic amino acids, are a cornerstone of modern drug discovery. wikipedia.orgsigmaaldrich.com These changes are intentionally designed to improve characteristics like in vivo stability, potency, and selectivity, making the resulting molecules more suitable as therapeutic candidates compared to their natural peptide counterparts. sigmaaldrich.com For instance, the unnatural amino acid cyclohexyl-alanine (Cha) has been used in the design of peptidomimetic protease inhibitors. google.com

Overview of Structural Features and their Relevance in Biological Systems

The distinct biological potential of this compound arises from the specific structural characteristics of its constituent amino acids.

Glycine (Gly): As the simplest amino acid, with a single hydrogen atom for its side chain, glycine provides significant conformational flexibility to the peptide backbone.

3-cyclohexyl-D-alanine (D-Cha): This component is a non-proteinogenic amino acid and an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring. lookchem.com This substitution has critical implications:

D-Configuration: The 'D' stereoisomer at the alpha-carbon is a key feature. Most natural amino acids are in the 'L' configuration. The presence of a D-amino acid can render the peptide bond resistant to cleavage by many common proteases, thereby increasing the molecule's stability in biological systems. nih.govcpcscientific.com

Cyclohexyl Side Chain: The cyclohexyl group is a bulky, hydrophobic (non-polar) aliphatic moiety. This feature significantly influences how the peptide interacts with its biological targets. Research has shown that replacing a phenyl group with a cyclohexyl ring can alter binding potency, suggesting that the nature of this side chain is critical for specific molecular interactions. nih.gov

The combination of glycine's flexibility with the steric bulk, hydrophobicity, and enzymatic resistance conferred by the 3-cyclohexyl-D-alanine residue makes this dipeptide a valuable tool for investigating peptide-protein interactions and for designing novel peptidomimetic compounds.

Table 1: Physicochemical Properties of 3-Cyclohexyl-D-alanine This interactive table provides key chemical data for the non-proteinogenic amino acid component of the dipeptide.

| Property | Value | Source |

| CAS Number | 58717-02-5 | lookchem.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₇NO₂ | lookchem.com |

| Molecular Weight | 171.24 g/mol | lookchem.comsigmaaldrich.com |

| Boiling Point | 307.1 °C at 760 mmHg | lookchem.com |

| Density | 1.075 g/cm³ | lookchem.com |

| Optical Activity | [α]20/D −12±1°, c = 1% in 1 M HCl | sigmaaldrich.com |

Table 2: Chemical Identifiers for N-(tert-butoxycarbonyl)this compound This table details identifiers for a protected form of the subject dipeptide, often used in chemical synthesis.

| Identifier Type | Identifier | Source |

| CAS Number | 917577-73-2 | smolecule.com |

| Molecular Formula | C₁₆H₂₈N₂O₅ | smolecule.com |

| Molecular Weight | 328.40 g/mol | smolecule.com |

| IUPAC Name | (2R)-3-cyclohexyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | smolecule.com |

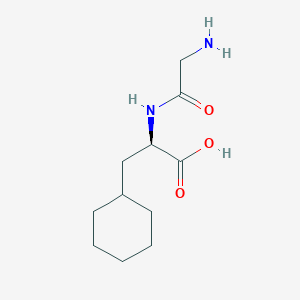

Structure

3D Structure

Properties

CAS No. |

857506-73-1 |

|---|---|

Molecular Formula |

C11H20N2O3 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-cyclohexylpropanoic acid |

InChI |

InChI=1S/C11H20N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,13,14)(H,15,16)/t9-/m1/s1 |

InChI Key |

IKYDBDOVGHXKBR-SECBINFHSA-N |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)CN |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Strategies for Glycyl-3-cyclohexyl-D-alanine Synthesis

The synthesis of this compound is primarily achieved through well-established methods of peptide synthesis, with solid-phase peptide synthesis (SPPS) being a prominent approach. chemimpex.com These methods allow for the sequential coupling of amino acids in a controlled manner to build the desired dipeptide sequence.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of peptides like this compound. springernature.com In this technique, the C-terminal amino acid, in this case, 3-cyclohexyl-D-alanine, is first anchored to an insoluble polymer support (resin). The synthesis then proceeds by the sequential addition of the subsequent amino acid, glycine (B1666218), after the removal of a temporary protecting group from the N-terminus of the resin-bound amino acid. springernature.com

The general workflow for the solid-phase synthesis of this compound involves the following key steps:

Resin Loading: The first amino acid, Fmoc-3-cyclohexyl-D-alanine, is covalently attached to a solid support, such as a Wang or Rink amide resin.

Deprotection: The temporary N-terminal protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group, is removed using a base, such as piperidine (B6355638) in dimethylformamide (DMF).

Coupling: The next N-protected amino acid, Fmoc-glycine, is activated and coupled to the free N-terminus of the resin-bound 3-cyclohexyl-D-alanine.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

Cleavage: Once the desired dipeptide is assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA).

This iterative process allows for the efficient and controlled synthesis of the target dipeptide with high purity.

Utilization of Protected Amino Acid Building Blocks in Synthetic Schemes (e.g., N-Fmoc-3-cyclohexyl-D-alanine)

The success of SPPS relies heavily on the use of amino acids with temporary protecting groups on their α-amino group to prevent unwanted side reactions during the coupling step. For the synthesis of this compound, the N-Fmoc-protected derivative of 3-cyclohexyl-D-alanine (Fmoc-3-cyclohexyl-D-alanine) is a crucial building block. chemimpex.comcymitquimica.com The Fmoc group is stable under the coupling conditions but can be readily removed by treatment with a mild base, making it ideal for SPPS. springernature.com

Similarly, the incoming glycine residue is also protected with an Fmoc group (Fmoc-glycine). The use of these protected building blocks ensures that the peptide bond formation occurs specifically between the desired carboxyl and amino groups. chemimpex.com

Table 1: Properties of Fmoc-3-cyclohexyl-D-alanine

| Property | Value |

| Molecular Formula | C24H27NO4 |

| Molecular Weight | 393.5 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in DMF and other organic solvents |

Note: The data in this table is illustrative and represents typical values for such compounds.

Application of Advanced Coupling Reagents and Techniques

The formation of the peptide bond between glycine and the sterically hindered 3-cyclohexyl-D-alanine can be challenging. To achieve high coupling efficiency and minimize side reactions like racemization, a variety of advanced coupling reagents are employed. peptide.comuniurb.it These reagents activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free amino group of the resin-bound amino acid. peptide.com

Common classes of coupling reagents used in peptide synthesis include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comuniurb.itsci-hub.st

Table 2: Comparison of Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Class | Advantages | Disadvantages |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive, effective | Formation of insoluble dicyclohexylurea (DCU) byproduct |

| DIC (Diisopropylcarbodiimide) | Carbodiimide | DCU byproduct is more soluble | Can still be difficult to remove |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Fast coupling, low racemization | Can cause side reactions if used in excess |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | More reactive than HBTU, very low racemization | More expensive than HBTU |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High coupling efficiency, especially for hindered amino acids | Can be more expensive |

Note: The selection of the optimal coupling reagent depends on the specific amino acid sequence and the desired reaction conditions. The information presented is for general comparison. peptide.comsci-hub.st

Chemical Derivatization for Structure-Activity Relationship Studies

To explore the biological activity of this compound and to develop analogues with improved properties, chemical derivatization is a key strategy. These modifications can alter the peptide's size, charge, hydrophobicity, and conformational flexibility, which in turn can affect its biological function.

N-Terminal and C-Terminal Modifications

Modifications at the N-terminus (the glycine end) and the C-terminus (the 3-cyclohexyl-D-alanine end) of the dipeptide can significantly impact its properties.

N-Terminal Modifications: The free amino group of glycine can be modified in several ways. Acetylation (capping with an acetyl group) is a common modification that neutralizes the positive charge of the N-terminus and can increase the peptide's stability against degradation by aminopeptidases. Other modifications include the attachment of fatty acids (lipidation) to enhance membrane permeability or the addition of labels such as fluorescent dyes or biotin (B1667282) for detection and purification purposes.

C-Terminal Modifications: The carboxylic acid group of 3-cyclohexyl-D-alanine can also be derivatized. Amidation (converting the carboxylic acid to an amide) is a frequent modification that removes the negative charge at the C-terminus and can increase the peptide's biological half-life by making it more resistant to carboxypeptidases. The C-terminus can also be esterified or reduced to an alcohol.

Table 3: Examples of N-Terminal and C-Terminal Modifications and Their Potential Effects

| Modification | Location | Potential Effect |

| Acetylation | N-Terminus | Increased stability, neutral charge |

| Biotinylation | N-Terminus | Allows for affinity purification and detection |

| Myristoylation | N-Terminus | Increased membrane association |

| Amidation | C-Terminus | Increased stability, neutral charge |

| Esterification | C-Terminus | Increased hydrophobicity, potential prodrug |

Note: The effects of these modifications are context-dependent and require experimental validation for each specific peptide.

Incorporation into Larger Peptide Sequences and Analogues

This compound can serve as a building block for the synthesis of larger and more complex peptide analogues. By incorporating this dipeptide unit into a longer peptide chain, researchers can introduce specific structural features conferred by the cyclohexylalanine residue.

The presence of the bulky and hydrophobic cyclohexyl group can induce specific secondary structures, such as β-turns or helices, in the resulting peptide. This conformational constraint can lead to enhanced binding affinity and selectivity for a particular biological target. Furthermore, the D-configuration of the cyclohexylalanine residue can increase the peptide's resistance to proteolytic degradation, thereby prolonging its duration of action in a biological system.

The synthesis of these larger analogues is typically achieved using the same solid-phase peptide synthesis methodologies described earlier, where this compound is incorporated as a dipeptide unit or synthesized stepwise within the growing peptide chain. The systematic replacement of natural amino acids with this dipeptide or its individual components allows for detailed structure-activity relationship (SAR) studies to be conducted, providing valuable insights into the molecular requirements for biological activity.

Enzymatic Interactions and Biochemical Roles

Glycyl-3-cyclohexyl-D-alanine as an Enzyme Substrate

The susceptibility of this compound to enzymatic cleavage is a key aspect of its biochemical profile. As a dipeptide, it is a potential substrate for various peptidases.

Specificity for Glycyl Aminopeptidases

Mechanisms of Enzymatic Cleavage and Substrate Recognition

The enzymatic cleavage of this compound by a peptidase would involve the hydrolysis of the peptide bond between the glycine (B1666218) and the 3-cyclohexyl-D-alanine residues. The mechanism would likely follow the general principles of peptide bond hydrolysis catalyzed by the specific peptidase, typically involving a nucleophilic attack on the carbonyl carbon of the peptide bond, facilitated by key amino acid residues in the enzyme's active site.

Substrate recognition by the enzyme would be dictated by the specific interactions between the dipeptide and the amino acid residues lining the enzyme's active site. The glycine residue would likely fit into a specific subsite (S1), while the 3-cyclohexyl-D-alanine moiety would occupy the adjacent subsite (S1'). The precise nature of these interactions, including hydrogen bonding and hydrophobic interactions, would determine the binding affinity and catalytic efficiency.

Influence of the Cyclohexyl Moiety on Enzyme Substrate Specificity

The presence of the bulky and hydrophobic cyclohexyl group on the D-alanine residue is a significant structural feature of this compound. This moiety is expected to exert a considerable influence on the dipeptide's interaction with enzyme active sites. The size and hydrophobicity of the cyclohexyl group may either enhance or hinder binding, depending on the topology and chemical nature of the enzyme's S1' subsite. For some enzymes, this bulky group might provide favorable hydrophobic interactions, leading to tighter binding. Conversely, for enzymes with smaller or more polar S1' subsites, the cyclohexyl group could introduce steric hindrance, reducing the substrate's affinity and the rate of catalysis. The D-configuration of the cyclohexylalanine residue further adds to the stereochemical specificity that would govern its interaction with enzymes, which are themselves chiral molecules.

This compound in Enzyme Inhibition Studies

Beyond its role as a potential substrate, this compound and its derivatives have been explored in the context of enzyme inhibition.

Characterization of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Mixed)

Information specifically characterizing the enzyme inhibition mechanisms of this compound is not available in the reviewed literature. In principle, as a dipeptide analog, it could act as a competitive inhibitor by binding to the active site of a peptidase, thereby preventing the binding of the natural substrate. However, without experimental data, it is not possible to definitively classify its inhibitory mechanism.

Analysis of Binding Affinities and Kinetic Parameters (e.g., K_i, K_m, V_max)

A comprehensive analysis of the binding affinities and kinetic parameters for the interaction of this compound with specific enzymes is not present in the currently accessible scientific literature. To fully understand its potential as a substrate or inhibitor, experimental determination of key kinetic constants would be necessary.

| Enzyme | K_m (mM) | V_max (µmol/min/mg) | K_i (µM) | Inhibition Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 1: Kinetic Parameters of this compound with Various Enzymes. Currently, there is no publicly available data to populate this table.

Broader Metabolic Pathway Involvement

The significance of this compound extends to its potential influence on broader metabolic pathways, primarily those essential for bacterial survival and those occurring within complex microbial communities.

The bacterial cell wall, composed mainly of peptidoglycan, is critical for maintaining cell integrity. amazonaws.com The biosynthesis of peptidoglycan is a multi-step process that relies heavily on D-alanine. nih.gov The terminal D-alanyl-D-alanine moiety of the pentapeptide stem of Lipid II is the substrate for transpeptidase enzymes. nih.govresearchgate.net These enzymes cross-link adjacent peptide stems, giving the cell wall its rigid structure, and release the terminal D-alanine in the process. nih.gov

By mimicking the natural D-alanyl-D-alanine terminus, compounds containing D-alanine analogs can act as inhibitors of the transpeptidation reaction. researchgate.net This disruption prevents the formation of a stable peptidoglycan mesh, compromising the cell wall's structural integrity. The incorporation of D-alanine into teichoic acids, another major component of the Gram-positive cell wall, is also a critical process for bacterial defense against cationic antimicrobial peptides. nih.govplos.org Interference with D-alanine metabolism can therefore have profound effects on bacterial viability and virulence.

The gut microbiome is a complex ecosystem with a vast metabolic capacity, including the production of various D-amino acids. nih.gov Gut bacteria are a known source of D-alanine, which can be absorbed by the host and may act as a signaling molecule, for instance, by interacting with N-methyl-D-aspartate receptors (NMDARs). nih.gov Studies have shown that D-alanine in mammals is derived from diet and the gut microbiota, as there is no evidence for endogenous synthesis via racemization in germ-free mice. nih.gov

A non-natural dipeptide such as this compound introduced into this environment could be metabolized by the diverse enzymatic machinery of the gut microbiota. Potential metabolic fates include hydrolysis by peptidases into its constituent amino acids. The released 3-cyclohexyl-D-alanine could then potentially be further metabolized or absorbed by the host, potentially influencing host physiology through pathways modulated by D-amino acids.

Structure Activity Relationship Sar and Molecular Design

Conformational Analysis and its Impact on Biological Activity

The spatial arrangement of a peptide, or its conformation, is a critical determinant of its bioactivity. Factors such as the stereochemistry of its amino acids and the nature of their side chains govern the adoption of specific secondary structures, which in turn influences receptor binding and subsequent biological response.

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like peptides. nih.gov The configuration of the alpha-carbon atom in an amino acid (D- or L-form) can dramatically alter a peptide's conformational properties and its ability to interact with biological targets, which are themselves chiral. nih.gov

In nature, proteins are almost exclusively composed of L-amino acids. The incorporation of a D-amino acid, such as the D-alanine in Glycyl-3-cyclohexyl-D-alanine, is a significant structural modification. While the cellular machinery for protein synthesis is highly selective for L-amino acids, the use of D-isomers in synthetic peptides is a common strategy to increase stability against enzymatic degradation and to induce specific structural motifs. nih.gov

Research on analogues of biologically active peptides demonstrates the profound impact of stereochemistry. For instance, in a study of analogues of the α-factor from Saccharomyces cerevisiae, replacing a glycine (B1666218) residue with D-alanine or D-leucine resulted in compounds that retained significant biological activity. nih.gov In stark contrast, substitution with the corresponding L-isomers (L-alanine or L-leucine) rendered the analogues over 200 times less active. nih.gov This stark difference in activity underscores that the D-configuration is crucial for achieving the biologically active conformation in that specific peptide scaffold. nih.gov This suggests that a stereoselective uptake or interaction mechanism may be responsible for the enhanced biological activity of isomers containing D-amino acids. nih.gov

Glycine: As the simplest amino acid, glycine lacks a side chain and a chiral center, making it conformationally flexible. nih.gov This flexibility can be crucial for allowing the peptide backbone to adopt specific turns or conformations that might be sterically hindered by larger side chains. nih.gov In the context of a dipeptide, the glycine residue can facilitate the proper orientation of the adjacent amino acid, enabling optimal interaction with a target. Its presence can be a key factor in the formation of certain secondary structures. nih.gov

3-Cyclohexyl-D-alanine: This non-proteinogenic amino acid is characterized by its bulky, hydrophobic cyclohexyl side chain. This group contributes significantly to the lipophilicity of the peptide, which can be important for membrane permeability or hydrophobic interactions within a receptor's binding pocket. The "D-" configuration, as discussed previously, is critical for inducing specific backbone conformations essential for biological activity. nih.gov The combination of the bulky side chain and the D-configuration makes 3-cyclohexyl-D-alanine a powerful tool for constraining peptide conformation and enhancing binding affinity.

The sequence of amino acids in a peptide dictates its preferred secondary structure, such as α-helices or β-sheets. Short peptide sequences often form reverse turns, known as β-turns, which are critical for the peptide's global conformation and biological function. A β-turn involves four amino acid residues where the peptide chain folds back on itself.

The presence of a D-amino acid in a peptide sequence is a well-established method for promoting the formation of specific types of β-turns. nih.govnih.gov Studies on related peptide analogues containing a D-amino acid at a specific position suggest the presence of a type II β-turn is essential for the biologically active conformation. nih.gov Computational studies have explored how sequences containing D-amino acids, such as D-Pro-Gly or Aib-D-Ala, have a high propensity to adopt β-turn structures. rsc.org This structural feature is critical as it orients the side chains of other amino acids in a precise spatial arrangement, facilitating molecular recognition and binding to a biological target. rsc.org Therefore, the D-alanine residue in this compound is predicted to act as a β-turn inducer, constraining the peptide's structure into a bioactive conformation.

Rational Design of this compound Analogues

Rational design involves making targeted chemical modifications to a lead compound to improve its properties, such as potency, selectivity, or stability. This strategy relies on a deep understanding of the structure-activity relationship. rsc.org

Systematic modification of a peptide's side chains and backbone is a primary strategy for exploring SAR and developing improved analogues. By altering these components, researchers can fine-tune properties like hydrophobicity, charge, and conformational rigidity. nih.gov

A clear example of this is seen in studies where the glycine residue of a parent peptide was substituted with other amino acids. nih.gov The results of such modifications highlight the sensitivity of biological activity to small structural changes.

| Original Residue | Substituted Residue | Stereochemistry | Relative Biological Activity | Reference |

|---|---|---|---|---|

| Glycine | D-Alanine | D | Active | nih.gov |

| Glycine | L-Alanine | L | >200x Less Active | nih.gov |

| Glycine | D-Leucine | D | Active | nih.gov |

| Glycine | L-Leucine | L | >200x Less Active | nih.gov |

This data demonstrates that modifications to the peptide backbone, particularly the stereochemistry of the substituted residue, can have a dramatic effect on bioactivity. nih.gov

The use of non-natural amino acids is a powerful tool in peptide design. sigmaaldrich.com These custom-designed building blocks can introduce novel chemical functionalities, enforce specific conformations, and increase resistance to enzymatic degradation. sigmaaldrich.com By moving beyond the 20 proteinogenic amino acids, chemists can access a vast chemical space to create peptidomimetics with improved therapeutic potential. sigmaaldrich.com

Strategies for incorporating unnatural amino acids can be sophisticated, sometimes involving the chemical aminoacylation of a suppressor tRNA to insert the novel amino acid into a protein expressed in living cells. nih.gov For smaller peptides like this compound, direct chemical synthesis is more common.

In the context of designing analogues, one could replace the glycine with a β-amino acid to alter backbone spacing or substitute the cyclohexylalanine with other non-natural cyclic or aromatic amino acids to probe the binding pocket's size and hydrophobicity. The goal of these modifications is to enhance properties such as target affinity, selectivity, and metabolic stability, ultimately leading to more effective peptide-based compounds. sigmaaldrich.com

Design Principles for Peptidomimetics Based on this compound Core Structures

The design of peptidomimetics originating from the this compound core structure is a strategic endeavor in medicinal chemistry aimed at developing therapeutic agents with improved pharmacological properties over their natural peptide counterparts. The fundamental goal is to mimic the essential interactions of the parent peptide with its biological target while enhancing stability, bioavailability, and selectivity. This is achieved through systematic modifications of the dipeptide structure, guided by a deep understanding of its structure-activity relationships (SAR).

The core structure itself, combining the simple glycine residue with the sterically bulky and hydrophobic 3-cyclohexyl-D-alanine, provides a unique scaffold. The D-alanine configuration offers inherent resistance to proteolysis by common peptidases, which preferentially recognize L-amino acids. The cyclohexyl group introduces significant non-polar character, which can be crucial for binding to hydrophobic pockets within target proteins.

Exploration of N-Terminal Modifications

Systematic alterations at the N-terminal glycine residue are a primary strategy to explore the SAR of this compound-based peptidomimetics. Modifications in this region can influence hydrogen bonding interactions, lipophilicity, and steric tolerance within the target's binding site. Research into various substitutions for the glycine moiety has yielded critical insights into the structural requirements for biological activity.

For instance, in the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, a common target for such dipeptide-like structures, the nature of the N-terminal amino acid is pivotal. While glycine provides a baseline, substituting it with other amino acids or chemical groups can dramatically alter inhibitory potency. The following data illustrates the impact of these modifications.

| Compound ID | N-Terminal Modification | Core Structure | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | Glycine (H-Gly-) | -3-cyclohexyl-D-alanine | 15.2 |

| 2 | L-Alanine (L-Ala-) | -3-cyclohexyl-D-alanine | 8.5 |

| 3 | L-Proline (L-Pro-) | -3-cyclohexyl-D-alanine | 2.1 |

| 4 | L-Valine (L-Val-) | -3-cyclohexyl-D-alanine | 12.8 |

| 5 | Acetyl (Ac-) | -Gly-3-cyclohexyl-D-alanine | > 100 |

The data reveals that replacing glycine with L-proline (Compound 3) leads to a significant enhancement in inhibitory activity. This suggests that the conformational constraint introduced by the pyrrolidine (B122466) ring of proline orients the molecule favorably within the active site. In contrast, capping the N-terminus with an acetyl group (Compound 5) abolishes activity, indicating that a free amino group is essential for interaction with the target, likely forming a key salt bridge or hydrogen bond.

Impact of C-Terminal and Cyclohexyl Ring Modifications

Further design principles involve modifications to the 3-cyclohexyl-D-alanine residue. Alterations to the C-terminus and the cyclohexyl ring can modulate the compound's interaction with hydrophobic sub-pockets of the target enzyme and influence its pharmacokinetic profile.

For example, esterification or amidation of the C-terminal carboxyl group can impact the molecule's polarity and its ability to cross cell membranes. Modifications to the cyclohexyl ring, such as the introduction of substituents or changes in its stereochemistry, can probe the steric and electronic requirements of the binding pocket.

The following table presents hypothetical data based on common peptidomimetic design strategies to illustrate these principles.

| Compound ID | Core Structure | C-Terminal/Ring Modification | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | H-Gly-3-cyclohexyl-D-alanine | -COOH (Carboxylic Acid) | 15.2 |

| 6 | H-Gly-3-cyclohexyl-D-alanine | -CONH2 (Amide) | 22.5 |

| 7 | H-Gly-3-cyclohexyl-D-alanine | -COOCH3 (Methyl Ester) | 35.1 |

| 8 | H-Gly-4-hydroxycyclohexyl-D-alanine | -COOH | 45.8 |

| 9 | H-Gly-phenyl-D-alanine | -COOH | 9.7 |

From this illustrative data, it is evident that a free C-terminal carboxylic acid (Compound 1) is generally preferred for activity over its amide (Compound 6) or methyl ester (Compound 7) derivatives. This suggests that the carboxylate may engage in a crucial ionic or hydrogen-bonding interaction. Furthermore, modification of the cyclohexyl ring, such as hydroxylation (Compound 8), leads to a decrease in potency, likely due to the introduction of a polar group into a hydrophobic binding region. Replacing the cyclohexyl ring with a phenyl ring (Compound 9) can sometimes lead to improved activity, indicating that pi-stacking interactions may be favorable.

Advanced Computational and Biophysical Characterization

Molecular Modeling and Docking Studies

Computational methods provide powerful insights into the molecular behavior and potential interactions of peptides at an atomic level. For Glycyl-3-cyclohexyl-D-alanine, these studies can predict its three-dimensional structure, flexibility, and affinity for biological targets.

While direct docking studies on this compound are not extensively published, its structural components suggest potential biological targets. The D-alanine moiety is a cornerstone of bacterial cell wall peptidoglycan, specifically in the D-Ala-D-Ala terminus of lipid II, which is the target for glycopeptide antibiotics like vancomycin (B549263) and the substrate for D-alanyl-D-alanine carboxypeptidases (DD-peptidases) and ligases, crucial for cell wall cross-linking. nih.govnih.govdrugbank.comnih.gov

Molecular docking simulations can be employed to model the binding of this compound into the active site of these bacterial enzymes. It is hypothesized that the peptide would mimic the natural D-Ala-D-Ala substrate. The binding would likely involve a set of key interactions:

Hydrogen Bonding: The terminal carboxylate and the backbone amide groups of the peptide would form critical hydrogen bonds with active site residues of the enzyme, similar to how vancomycin recognizes its target. nih.gov

Hydrophobic Interactions: The large, non-polar cyclohexyl group is predicted to be a major determinant of binding affinity and specificity. This group can fit into hydrophobic pockets within the enzyme's active site, potentially increasing the residence time and inhibitory potential of the molecule compared to peptides with smaller side chains. nih.gov

The table below outlines a hypothetical binding mode within a bacterial DD-peptidase active site, based on known interactions with similar ligands.

| Peptide Moiety | Predicted Interaction Type | Potential Interacting Enzyme Residues |

|---|---|---|

| Terminal Carboxylate (-COO⁻) | Salt Bridge / Hydrogen Bond | Arginine, Lysine, Serine |

| Peptide Backbone (NH, C=O) | Hydrogen Bond | Serine, Threonine, Backbone Amides |

| Cyclohexyl Side Chain | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Phenylalanine |

| N-terminal Amino Group (-NH₃⁺) | Hydrogen Bond | Aspartate, Glutamate |

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. For a dipeptide like this compound, MD simulations can reveal the preferred backbone torsion angles (phi, ψ) and the orientation of the bulky side chain. mdpi.comgithub.com

Simulations of similar small peptides, such as the alanine (B10760859) dipeptide, show that their conformational states are well-defined and can be visualized on a Ramachandran plot. github.com For this compound, the glycine (B1666218) residue is expected to have significant conformational flexibility, capable of sampling a wide range of phi and psi angles. In contrast, the 3-cyclohexyl-D-alanine residue would be more restricted. The large cyclohexyl group would sterically hinder rotation around the backbone bonds, limiting the accessible conformational space compared to a simple D-alanine residue. researchgate.net

Key areas of investigation in MD simulations would include:

Solvent Effects: The interaction with water molecules will influence the peptide's conformation, potentially favoring folded structures that shield the hydrophobic cyclohexyl group.

Intramolecular Hydrogen Bonding: The potential for the peptide to form internal hydrogen bonds, leading to stable turn-like structures, can be assessed.

Energy Landscapes: Simulations can map the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. github.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for experimentally validating the structural and conformational predictions derived from computational studies.

Circular dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides and proteins. nih.govunits.it The far-UV CD spectrum (typically 190-250 nm) of this compound would be characterized by electronic transitions of the peptide bond. The presence of the D-chiral center in the cyclohexyl-D-alanine residue is expected to produce a distinct CD signature.

Studies on homopolymers of L-cyclohexylalanine have shown that this residue can induce transitions from a random coil to an α-helical conformation depending on the solvent environment. rsc.org While a dipeptide is too short to form a stable helix, its CD spectrum would reveal propensities for specific secondary structures, such as β-turns or polyproline II-type structures, which are common in short peptides. The spectrum for a disordered or random coil conformation would typically show a strong negative band around 196 nm. rsc.org The presence of ordered structures would be indicated by the appearance of characteristic bands, such as a negative shoulder around 225 nm. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would allow for the complete assignment of all proton and carbon signals. researchgate.net

The ¹H NMR spectrum would provide key information:

Chemical Shifts: The position of each signal is indicative of the local electronic environment.

Coupling Constants (J-coupling): The splitting patterns of signals reveal through-bond connectivity and can provide information on dihedral angles. For example, the coupling between the α-proton and the β-protons of the cyclohexyl-D-alanine residue can help define the side-chain conformation. researchgate.net

The following table details the predicted ¹H and ¹³C NMR chemical shift ranges for the different moieties of the molecule.

| Atom | Moiety | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| α-carbon | Glycine | |||

| α-carbon | Cyclohexyl-D-alanine | |||

| β-carbon | Cyclohexyl-D-alanine | |||

| Cyclohexyl Ring | Cyclohexyl-D-alanine | |||

| Carbonyl (C=O) | Glycine | |||

| Carbonyl (C=O) | Cyclohexyl-D-alanine |

Mass spectrometry is a fundamental tool for confirming the molecular weight and determining the sequence of peptides. nih.gov For this compound (C₁₁H₂₀N₂O₃), the expected monoisotopic mass is approximately 228.1474 Da. High-resolution mass spectrometry can confirm this mass with high accuracy.

Tandem mass spectrometry (MS/MS) would be used for structural confirmation and sequencing. In this technique, the parent ion is isolated and fragmented, typically via collision-induced dissociation (CID). The most common fragmentation occurs at the peptide bond, producing b- and y-type ions. lew.ro

The primary degradation pathway for a dipeptide in an aqueous environment is the hydrolysis of the peptide bond, yielding the constituent amino acids: glycine and 3-cyclohexyl-D-alanine. MS can be used to monitor this degradation process over time by tracking the disappearance of the parent dipeptide ion (m/z ~229.15 for [M+H]⁺) and the appearance of the product amino acid ions (Glycine [M+H]⁺ ~76.04; 3-cyclohexyl-D-alanine [M+H]⁺ ~172.13).

The table below summarizes the expected mass-to-charge ratios (m/z) for the parent ion and its primary fragments in positive ion mode.

| Ion Type | Structure | Predicted m/z ([M+H]⁺) |

|---|---|---|

| Parent Ion [M+H]⁺ | This compound | |

| b₁ ion | Glycyl fragment | |

| y₁ ion | 3-cyclohexyl-D-alanine fragment | |

| Hydrolysis Product 1 | Glycine | |

| Hydrolysis Product 2 | 3-cyclohexyl-D-alanine |

Chromatographic and Separation Techniques

The analytical characterization of "this compound" relies on advanced chromatographic techniques to ensure purity, stability, and a comprehensive understanding of its chemical behavior. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are pivotal in this regard, each offering unique advantages for the analysis of this dipeptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthetic peptides like this compound. The most common mode for peptide analysis is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. Given the structure of this compound, which contains a hydrophobic cyclohexyl moiety, RP-HPLC is a well-suited method for its separation and purity determination.

The purity of peptides is a critical parameter, and RP-HPLC is the primary method for its assessment. In a typical RP-HPLC setup for a peptide containing a hydrophobic residue like cyclohexylalanine, a C18 column is employed as the stationary phase. The separation is achieved by eluting the sample with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). The hydrophobic cyclohexyl group of this compound will interact strongly with the non-polar stationary phase, leading to its retention. The elution is then facilitated by increasing the concentration of the organic solvent. Impurities, which may include deletion sequences, incompletely deprotected peptides, or by-products from synthesis, will have different hydrophobicities and thus different retention times, allowing for their separation and quantification. Purity levels exceeding 95% are often required for research applications and can be reliably confirmed using this method.

Forced degradation studies are essential for developing stability-indicating HPLC methods, which can separate the intact dipeptide from its potential degradation products. These studies involve subjecting the dipeptide to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to accelerate its degradation. The resulting degradation products can then be analyzed by HPLC to understand the degradation pathways and to validate the analytical method's ability to resolve these new peaks from the main component.

Common degradation pathways for peptides include hydrolysis of the peptide bond, particularly under acidic or basic conditions, and oxidation of susceptible amino acid residues. For this compound, hydrolysis would lead to the formation of its constituent amino acids, glycine and 3-cyclohexyl-D-alanine. A stability-indicating HPLC method must be able to resolve these potential degradants from the parent dipeptide.

Below is a representative table of HPLC conditions that could be employed for the purity assessment and as a starting point for developing a stability-indicating method for this compound.

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

This table is interactive. You can sort and filter the data.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Acid Profiling and Elution Behavior Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly useful for the separation of polar and hydrophilic compounds. In contrast to RP-HPLC, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

For a dipeptide like this compound, which possesses both a hydrophilic component (glycine) and a hydrophobic component (3-cyclohexyl-D-alanine), HILIC can provide unique selectivity. The elution order in HILIC is generally the opposite of that in RP-HPLC. More hydrophilic compounds are more strongly retained on the polar stationary phase. Therefore, the presence of the polar glycine residue would contribute to the retention of this compound in a HILIC system.

HILIC is also a valuable tool for amino acid profiling. In the context of degradation studies, HILIC can be used to separate and quantify the hydrophilic amino acid glycine, which would be a product of the hydrolysis of this compound. This provides a complementary analytical approach to RP-HPLC for monitoring the stability of the dipeptide.

A representative table of HILIC conditions for the analysis of this compound is provided below.

| Parameter | Condition |

| Column | Amide or bare silica, 2.1 mm x 100 mm, 3.5 µm |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 95% to 50% A over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | Mass Spectrometry (MS) or UV at 214 nm |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

This table is interactive. You can sort and filter the data.

Research Applications and Potential Translational Avenues Excluding Human Trials

Development of Biochemical Probes and Tool Compounds for Mechanistic Studies

Glycyl-3-cyclohexyl-D-alanine serves as a foundational structure for creating sophisticated biochemical probes. The presence of the D-alanine residue confers resistance to degradation by common peptidases, which typically recognize L-amino acids. rsc.org This inherent stability is a crucial attribute for probes designed to study biological processes over extended periods without being prematurely metabolized.

Furthermore, the cyclohexylalanine moiety can be modified to incorporate reporter groups such as fluorescent tags or biotin (B1667282). These tagged versions of the dipeptide can then be used to investigate the interactions and dynamics of peptide-binding proteins and enzymes. For instance, a fluorescently labeled this compound could be employed in fluorescence polarization or FRET-based assays to study enzyme kinetics or receptor binding in real-time. The stability of the peptide backbone ensures that the observed signal is a direct result of the intended molecular interaction.

Table 1: Potential Biochemical Probes Derived from this compound

| Probe Type | Reporter Group | Potential Application | Rationale for Use |

| Fluorescent Probe | Fluorescein, Rhodamine | Studying enzyme kinetics, receptor binding | D-amino acid provides resistance to proteolysis, allowing for prolonged observation. |

| Biotinylated Probe | Biotin | Affinity purification of binding partners | High-affinity biotin-streptavidin interaction enables isolation of target proteins. |

| Photoaffinity Label | Benzophenone, Azide | Covalent labeling of binding sites | Covalent modification allows for the identification of interacting proteins via mass spectrometry. |

Inspiration for the Development of Antimicrobial Agents and Enzyme Inhibitors

The D-alanine component of this compound is of particular interest in the pursuit of novel antimicrobial agents. D-alanine is an essential building block for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Enzymes involved in the D-alanine metabolic pathway, such as D-alanyl-D-alanine synthetase, are validated targets for antibacterial drugs. nih.gov The antibiotic D-cycloserine, for example, exerts its effect by inhibiting this enzyme. nih.gov

Peptides and peptidomimetics containing D-amino acids can act as competitive inhibitors of these bacterial enzymes. The incorporation of the hydrophobic cyclohexyl group in this compound can enhance its binding affinity to the active site of target enzymes, potentially leading to more potent inhibition. researchgate.net The hydrophobicity conferred by the cyclohexyl side chain may also facilitate the peptide's interaction with and penetration of bacterial cell membranes. researchgate.netnih.gov

Table 2: Potential Enzyme Targets for this compound Analogs

| Enzyme Target | Biological Pathway | Rationale for Inhibition |

| D-alanyl-D-alanine synthetase | Peptidoglycan biosynthesis | Disruption of bacterial cell wall synthesis. nih.gov |

| Alanine (B10760859) racemase | Peptidoglycan biosynthesis | Depletion of D-alanine precursors for cell wall construction. |

| Bacterial proteases | Protein degradation, virulence | Inhibition of essential bacterial enzymatic processes. |

Modulators of Specific Biological Pathways (e.g., Cell Morphogenesis)

The integrity of the bacterial cell wall, which is dependent on peptidoglycan synthesis, is fundamental to maintaining cell shape and viability. Compounds that interfere with this process can induce changes in cell morphology and ultimately lead to cell death. Given that this compound contains a D-alanine residue, a key constituent of peptidoglycan, it and its derivatives have the potential to modulate bacterial cell morphogenesis. By acting as a competitive substrate or inhibitor for enzymes involved in peptidoglycan synthesis, these molecules could disrupt the normal process of cell wall assembly.

Design of Peptidomimetics with Enhanced Metabolic Stability and Target Selectivity

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation in the body. The inclusion of unnatural amino acids, such as 3-cyclohexyl-D-alanine, is a well-established strategy to overcome this limitation. nih.gov The D-configuration of the amino acid renders the peptide bond resistant to cleavage by most endogenous proteases. rsc.org

The cyclohexyl group of the alanine residue provides steric bulk, which can further shield the peptide backbone from enzymatic attack. nih.gov This enhanced metabolic stability can lead to a longer circulating half-life in vivo, a desirable property for therapeutic agents. Moreover, the rigid and hydrophobic nature of the cyclohexyl ring can constrain the conformational flexibility of the peptide. chemimpex.com This can lead to a higher binding affinity and selectivity for its intended biological target, as the peptide is pre-organized into an optimal binding conformation. The unique structural properties of the cyclohexyl group can also facilitate hydrophobic interactions with the target protein, contributing to improved binding and potency. chemimpex.com

Table 3: Properties Conferred by Structural Moieties of this compound

| Structural Moiety | Property Conferred | Advantage in Peptidomimetic Design |

| D-alanine | Resistance to proteolysis | Increased metabolic stability and in vivo half-life. rsc.orgnih.gov |

| Cyclohexyl group | Increased hydrophobicity and steric bulk | Enhanced target binding and resistance to enzymatic degradation. nih.govchemimpex.com |

| Glycine (B1666218) residue | Conformational flexibility | Allows for structural adaptability in binding to diverse targets. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Glycyl-3-cyclohexyl-D-alanine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected D-alanine derivatives. The cyclohexyl group introduces steric hindrance, requiring coupling agents like HATU or PyBOP in DMF with DIEA as a base. Monitor reaction progress via LC-MS to optimize coupling efficiency and minimize racemization . For enantiomeric purity analysis, employ chiral HPLC (e.g., Chirobiotic T column) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 220 nm .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign stereochemistry using 2D - HSQC and NOESY to confirm the cyclohexyl group’s spatial orientation. The D-configuration of alanine will show distinct coupling constants in NMR (e.g., ) compared to L-forms .

- Mass Spectrometry : Use ESI-MS in positive ion mode. For fragmentation patterns, compare with CID data from NIST databases (e.g., sodium adducts at m/z [M+Na] with ΔrH° ≈ 179 kJ/mol for clustering behavior) .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer : Develop a UPLC-MS/MS protocol with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water:acetonitrile). Use deuterated internal standards (e.g., D-cyclohexyl-D-alanine) to correct for matrix effects. Validate sensitivity (LOQ ≤ 1 ng/mL) and linearity (R > 0.995) per ICH guidelines .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the conformational stability of this compound in peptide backbones?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (TIP3P water). Compare free energy landscapes (FELs) of cyclohexyl-modified vs. unmodified peptides. Experimental validation via circular dichroism (CD) in PBS (pH 7.4) at 25°C and 37°C can reveal temperature-dependent α-helix or β-sheet propensities .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across in vitro vs. in vivo studies?

- Methodological Answer :

- In Vitro : Test solubility in PBS/DMSO mixtures and assess membrane permeability via PAMPA (artificial membrane) or Caco-2 assays.

- In Vivo : Use isotopic labeling (e.g., -cyclohexyl) to track metabolic stability and tissue distribution in rodent models. Cross-validate with LC-MS/MS pharmacokinetic profiles .

- Statistical Analysis : Apply mixed-effects models to account for inter-subject variability and confirm dose-response trends .

Q. How can computational QSPR models predict the physicochemical properties of this compound analogs?

- Methodological Answer : Build a dataset of logP, pKa, and polar surface area values for 50+ analogs. Use Gaussian-based DFT calculations (B3LYP/6-31G*) to derive electronic descriptors (e.g., HOMO-LUMO gaps). Train a Random Forest model with cross-validation (R > 0.85) to predict solubility and bioavailability .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.